molecular formula C13H9F2NO3 B1303956 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 242797-29-1

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1303956
CAS RN: 242797-29-1
M. Wt: 265.21 g/mol
InChI Key: OQDASTILPYZJIH-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (DFB-OH) is a compound that has been studied extensively for its potential applications in scientific research. DFB-OH is a synthetic compound that is structurally similar to the natural product, 1,6-dihydropyridine-3-carboxylic acid (DHP-COOH), which is an intermediate in the biosynthesis of many biologically active compounds. DFB-OH has been found to have a wide range of applications in scientific research due to its ability to act as a potent inhibitor of a variety of enzymes and receptors.

Scientific Research Applications

Bioaccumulative Potential of Perfluorinated Acids

Research on perfluorinated acids, including perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), has shown environmental persistence and detection across various wildlife globally. The bioaccumulation potential of these compounds is directly related to the length of the fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, suggesting a nuanced understanding of the environmental impact of fluorinated compounds, which could extend to the study of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Conder et al., 2008).

Microbial Degradation of Polyfluoroalkyl Chemicals

The degradation of polyfluoroalkyl chemicals, which could include complex molecules similar to the one , is an area of environmental science exploring the breakdown and environmental fate of such compounds. These studies highlight the importance of understanding both the chemical and biological pathways that influence the persistence and transformation of fluorinated compounds in the environment, potentially offering insights into the environmental behavior of complex fluorinated molecules like this compound (Liu & Avendaño, 2013).

Redox Mediators in Organic Pollutant Degradation

The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants highlights the potential for chemical compounds to participate in or facilitate environmental remediation processes. Such research points to the broader applications of chemical compounds in environmental science, particularly in the degradation and transformation of persistent organic pollutants (Husain & Husain, 2007).

Synthesis and Applications of 1,4-Dihydropyridines

1,4-Dihydropyridines are significant in synthetic organic chemistry and pharmacology, suggesting that derivatives like this compound could have potential applications in these fields. The Hantzsch Condensation reaction is a primary method for synthesizing 1,4-dihydropyridines, indicating a pathway for synthesizing and potentially applying compounds with similar structures in medicinal chemistry (Sohal, 2021).

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to provide detailed information .

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-10-3-1-8(5-11(10)15)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDASTILPYZJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377521
Record name 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

242797-29-1
Record name 1-[(3,4-Difluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242797-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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